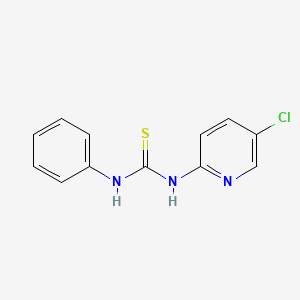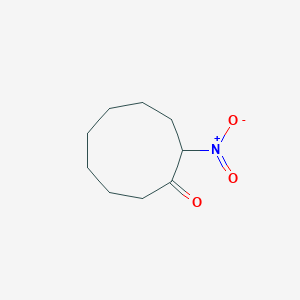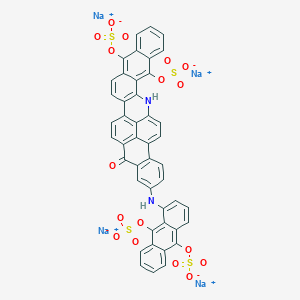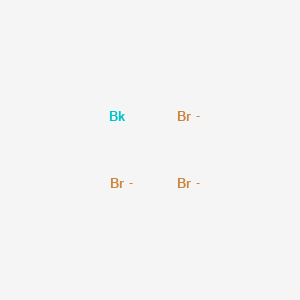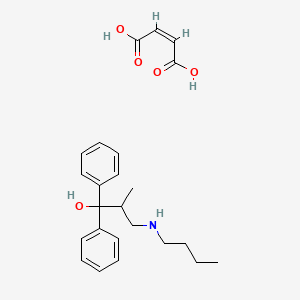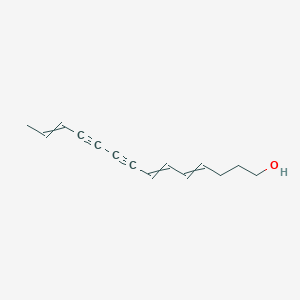
Tetradeca-4,6,12-triene-8,10-diyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-4,6,12-triene-8,10-diyn-1-ol is a chemical compound with the molecular formula C14H14O2 It is characterized by the presence of multiple conjugated double and triple bonds, making it a polyunsaturated compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradeca-4,6,12-triene-8,10-diyn-1-ol typically involves the use of organic synthesis techniques. One common method includes the coupling of appropriate alkyne and alkene precursors under specific reaction conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradeca-4,6,12-triene-8,10-diyn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Tetradeca-4,6,12-triene-8,10-diyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tetradeca-4,6,12-triene-8,10-diyn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in various biochemical pathways, potentially affecting cellular processes. Specific pathways and targets are still under investigation, but its ability to modulate enzyme activity and receptor binding is of particular interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradeca-4,6-diene-8,10,12-triyne-1-ol: Another polyunsaturated compound with a similar structure but different bonding patterns.
Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol: A compound with additional hydroxyl groups, leading to different chemical properties.
Uniqueness
Tetradeca-4,6,12-triene-8,10-diyn-1-ol is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a compound of significant interest.
Propriétés
Numéro CAS |
13081-23-7 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
tetradeca-4,6,12-trien-8,10-diyn-1-ol |
InChI |
InChI=1S/C14H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,8-11,15H,12-14H2,1H3 |
Clé InChI |
GSSKPCSIHXCRCA-UHFFFAOYSA-N |
SMILES canonique |
CC=CC#CC#CC=CC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
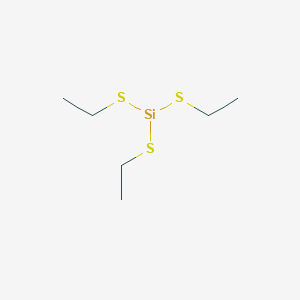
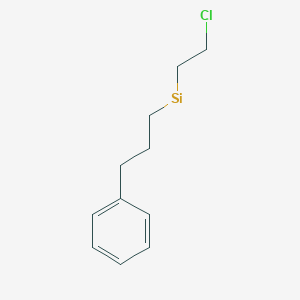
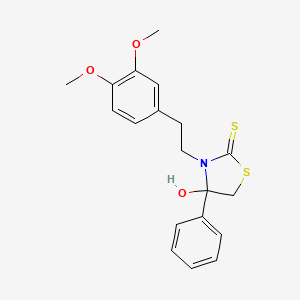

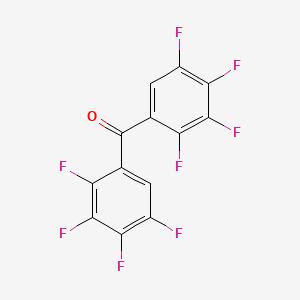

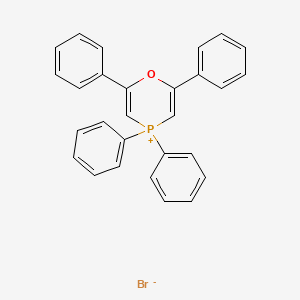
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
